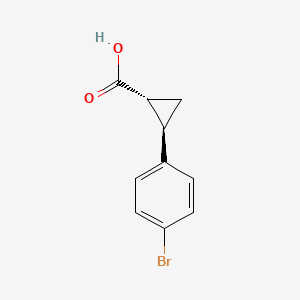

Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid

Numéro de catalogue B1267239

Poids moléculaire: 241.08 g/mol

Clé InChI: DPBUJVBXRABXRH-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US08853390B2

Procedure details

In a round bottom flask, mixed the tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate 2 (3.7 g, 12.0 mmol) in methanol/tetrahydrofuran (1:1, 30 mL) and heated to 50° C. Separately dissolved lithium hydroxide (1.4 g, 60 mmol) in water (15 mL) and then added to the solution of 2. Increased the heat to 65° C., and monitored by HPLC for reaction completion (<1% pA of 2, ˜3 h). The reaction mixture was then cooled to room temperature and distilled to ½ volume. Cooled the suspension to <20° C. and acidified (exothermic addition) the product mixture to pH<2 with 2N HCl (˜30 mL) to precipitate the product. Stirred the resulting suspension at 20° C. for NLT 0.5 h. Filtered the suspension and washed the wetcake with water (˜20 mL). Dried the wetcake at 45° C. under vacuum. Isolated 2.96 g of an off-white solid (98% pA, 97 wt %=99% wt-adjusted yield). 1H NMR (400 MHz, CDCl3) δ 1.35-1.40 (m, 1H), 1.65-1.69 (m, 1H), 1.85-1.89 (m, 1H), 2.53-2.58 (m, 1H), 6.97 (d, 2H, J=8.37), 7.40 (d, 2H, J=8.37). 13C NMR (100 MHz, CDCl3) δ 17.7, 24.2, 26.7, 120.2, 127.7, 131.3, 138.1 & 178.9 with 2 peaks overlapping.

Name

tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate

Quantity

3.7 g

Type

reactant

Reaction Step One

Name

methanol tetrahydrofuran

Quantity

30 mL

Type

solvent

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH:9]2[C:11]([O:13]C(C)(C)C)=[O:12])=[CH:4][CH:3]=1.[OH-].[Li+]>CO.O1CCCC1.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:10][CH:9]2[C:11]([OH:13])=[O:12])=[CH:6][CH:7]=1 |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate

|

|

Quantity

|

3.7 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)C1C(C1)C(=O)OC(C)(C)C

|

|

Name

|

methanol tetrahydrofuran

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO.O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

1.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Li+]

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirred the resulting suspension at 20° C. for NLT 0.5 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Increased the

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat to 65° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

monitored by HPLC for reaction completion (<1% pA of 2, ˜3 h)

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then cooled to room temperature

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cooled the suspension to <20° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(exothermic addition) the product mixture to pH<2 with 2N HCl (˜30 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate the product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtered the suspension

|

WASH

|

Type

|

WASH

|

|

Details

|

washed the wetcake with water (˜20 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Dried the wetcake at 45° C. under vacuum

|

Outcomes

Product

Details

Reaction Time |

0.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC=C(C=C1)C1C(C1)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.96 g | |

| YIELD: CALCULATEDPERCENTYIELD | 102.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08853390B2

Procedure details

In a round bottom flask, mixed the tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate 2 (3.7 g, 12.0 mmol) in methanol/tetrahydrofuran (1:1, 30 mL) and heated to 50° C. Separately dissolved lithium hydroxide (1.4 g, 60 mmol) in water (15 mL) and then added to the solution of 2. Increased the heat to 65° C., and monitored by HPLC for reaction completion (<1% pA of 2, ˜3 h). The reaction mixture was then cooled to room temperature and distilled to ½ volume. Cooled the suspension to <20° C. and acidified (exothermic addition) the product mixture to pH<2 with 2N HCl (˜30 mL) to precipitate the product. Stirred the resulting suspension at 20° C. for NLT 0.5 h. Filtered the suspension and washed the wetcake with water (˜20 mL). Dried the wetcake at 45° C. under vacuum. Isolated 2.96 g of an off-white solid (98% pA, 97 wt %=99% wt-adjusted yield). 1H NMR (400 MHz, CDCl3) δ 1.35-1.40 (m, 1H), 1.65-1.69 (m, 1H), 1.85-1.89 (m, 1H), 2.53-2.58 (m, 1H), 6.97 (d, 2H, J=8.37), 7.40 (d, 2H, J=8.37). 13C NMR (100 MHz, CDCl3) δ 17.7, 24.2, 26.7, 120.2, 127.7, 131.3, 138.1 & 178.9 with 2 peaks overlapping.

Name

tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate

Quantity

3.7 g

Type

reactant

Reaction Step One

Name

methanol tetrahydrofuran

Quantity

30 mL

Type

solvent

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH:9]2[C:11]([O:13]C(C)(C)C)=[O:12])=[CH:4][CH:3]=1.[OH-].[Li+]>CO.O1CCCC1.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:10][CH:9]2[C:11]([OH:13])=[O:12])=[CH:6][CH:7]=1 |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate

|

|

Quantity

|

3.7 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)C1C(C1)C(=O)OC(C)(C)C

|

|

Name

|

methanol tetrahydrofuran

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO.O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

1.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Li+]

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirred the resulting suspension at 20° C. for NLT 0.5 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Increased the

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat to 65° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

monitored by HPLC for reaction completion (<1% pA of 2, ˜3 h)

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then cooled to room temperature

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cooled the suspension to <20° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(exothermic addition) the product mixture to pH<2 with 2N HCl (˜30 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate the product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtered the suspension

|

WASH

|

Type

|

WASH

|

|

Details

|

washed the wetcake with water (˜20 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Dried the wetcake at 45° C. under vacuum

|

Outcomes

Product

Details

Reaction Time |

0.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC=C(C=C1)C1C(C1)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.96 g | |

| YIELD: CALCULATEDPERCENTYIELD | 102.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |